molecular formula C11H11NO B1428694 7-Methoxy-6-methylquinoline CAS No. 97581-31-2

7-Methoxy-6-methylquinoline

Cat. No.: B1428694
CAS No.: 97581-31-2
M. Wt: 173.21 g/mol
InChI Key: UBTCQWZHRBDQBV-UHFFFAOYSA-N
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Description

7-Methoxy-6-methylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C11H11NO . It is a derivative of quinoline, featuring a methoxy group at the 7th position and a methyl group at the 6th position of the quinoline ring.

Mechanism of Action

For instance, some quinolines have antimicrobial properties and are used as antibiotics. They work by inhibiting the bacterial enzymes DNA gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of quinolines can vary depending on their specific chemical structure. Factors such as molecular weight, solubility, and the presence of functional groups can influence how these compounds are absorbed and metabolized in the body .

The action of quinolines can also be influenced by environmental factors. For example, the presence of other chemicals, pH levels, and temperature can affect the stability and efficacy of these compounds .

Biochemical Analysis

Biochemical Properties

7-Methoxy-6-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context . Additionally, this compound can bind to nucleic acids, potentially affecting processes such as DNA replication and transcription.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . It also affects the expression of various genes involved in cell cycle regulation, apoptosis, and stress responses. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the context . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, DNA damage, and cell death . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, altering overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be localized to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are important for understanding the compound’s mechanism of action and effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 7-Methoxy-6-methylquinoline typically begins with commercially available starting materials such as 2-methylquinoline and methoxybenzene.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Methoxy-6-methylquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential pharmaceutical applications .

Biology: In biological research, this compound derivatives are studied for their antimicrobial and antiviral properties. These compounds have shown promise in inhibiting the growth of certain bacteria and viruses .

Medicine: The compound and its derivatives are investigated for their potential as therapeutic agents. They exhibit activities such as anticancer, anti-inflammatory, and analgesic effects, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Properties

IUPAC Name

7-methoxy-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-12-10(9)7-11(8)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTCQWZHRBDQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a minimal amount of dioxane, 3-methoxy-4-methylaniline (5.00 g, 36.5 mmol) was slowly added to a mixture of sodium m-nitrobenzenesulfonate (6.62 g, 29.4 mmol), MsOH (20 mL), and FeSO4.7H2O (0.39 g, 1.4 mmol) in a 100 mL round bottom flask heated to an internal temperature of 145-155° C. Glycerol (10.75 g, 116.8 mmol) was then added dropwise via addition funnel while keeping the internal temperature at 145-155° C. After addition, the reaction was stirred in a 150° C. oil bath until LCMS indicated completion (4-6 h). After being cooled to rt, ice (20 g) was added, then the solution was neutralized with 10 N NaOH (calculated to same eq of MsOH) at a speed to keep the internal temperature below 40° C. A thick suspension appeared after addition, and this was extracted with EtOAc (50 mL×3). The organic layer was filtered through a Celite pad to remove insoluble black particles and then purified by flash column chromatography on silica gel to give the desired product (5.0 g, 79%). MS (ES) m/z 174.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium m-nitrobenzenesulfonate
Quantity
6.62 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
FeSO4.7H2O
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
10.75 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.